(5-methoxy-1-tosyl-1H-indol-3-yl)boronic acid
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Overview
Description
Scientific Research Applications
Rhodium-Catalyzed Selective Coupling
Rhodium(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, including (5-methoxy-1-tosyl-1H-indol-3-yl)boronic acid, is notable for its efficiency and versatility in forming diverse products with selective C-C and C-C/C-N bond formations. This process, studied by Zheng, Zhang, and Cui (2014), reveals a mechanism of C-H activation and electrophilic addition, highlighting its potential in synthetic chemistry (Zheng, Zhang, & Cui, 2014).
Boronic Acid in Synthesis of α-Sulfanyl-Substituted Indole-3-acetic Acids
Das et al. (2017) described the use of boronic acid in a three-component reaction involving indoles, thiols, and glyoxylic acids to synthesize α-sulfanyl-substituted indole-3-acetic acids. This study demonstrates boronic acid's role in catalysis, specifically in activating the α-hydroxy group in α-hydroxycarboxylic acid intermediates (Das et al., 2017).
Specific Reduction of Fructose in Food Matrices
Pietsch and Richter (2016) explored the application of boronic acids, including this compound, for the specific reduction of fructose in food matrices. Their research confirms the known affinity of boronic acids for diol structures, suggesting potential uses in food technology and sugar reduction (Pietsch & Richter, 2016).
Electrophilic Substitution in Indoles
Iyer et al. (1973) and Clack et al. (1982) conducted studies on the mechanism of electrophilic substitution in methoxyindoles, including derivatives of this compound. These studies provide insight into the pathways of cyclization and the effects of methoxy groups on substitution mechanisms, relevant for the understanding of chemical reactions involving indoles (Iyer et al., 1973); (Clack et al., 1982).
Formation and Characterization of Tetraarylpentaborates
Nishihara, Nara, and Osakada (2002) examined the reactions of boronic acids, such as this compound, with aryloxorhodium complexes. This research contributes to the understanding of the formation, structure, and properties of tetraarylpentaborates, which are relevant in the field of inorganic chemistry (Nishihara, Nara, & Osakada, 2002).
Future Directions
Indole derivatives, such as “(5-methoxy-1-tosyl-1H-indol-3-yl)boronic acid”, have attracted increasing attention in recent years due to their biological activity and potential for treating various disorders . Future research will likely continue to explore the synthesis methods, chemical reactions, and biological applications of these compounds .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s likely that the compound could have diverse effects at the molecular and cellular level.
Properties
IUPAC Name |
[5-methoxy-1-(4-methylphenyl)sulfonylindol-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BNO5S/c1-11-3-6-13(7-4-11)24(21,22)18-10-15(17(19)20)14-9-12(23-2)5-8-16(14)18/h3-10,19-20H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTVYGVLSXIXDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=C1C=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501157390 |
Source
|
Record name | Boronic acid, [5-methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501157390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149108-62-3 |
Source
|
Record name | Boronic acid, [5-methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149108-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, [5-methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501157390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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